5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a molecular formula of C20H17N3O7S This compound is characterized by its unique structure, which includes an ethoxy group, a nitrobenzyl group, and a thioxodihydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Ethoxy-Substituted Benzylidene Intermediate: This step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the ethoxy-substituted benzylidene intermediate.
Cyclization and Thioxo Group Introduction: The intermediate is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form the thioxodihydropyrimidinedione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitrobenzyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and nitrobenzyl groups play a crucial role in binding to these targets, while the thioxodihydropyrimidinedione core may be involved in the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-({3-ethoxy-4-[(4-aminobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with an amino group instead of a nitro group.
5-({3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione makes it unique, as it imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H17N3O6S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17N3O6S/c1-2-28-17-10-13(9-15-18(24)21-20(30)22-19(15)25)5-8-16(17)29-11-12-3-6-14(7-4-12)23(26)27/h3-10H,2,11H2,1H3,(H2,21,22,24,25,30) |
InChI Key |
PYXIFPZJMHQUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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